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N-Acetylmycosamine - 6118-36-1

N-Acetylmycosamine

Catalog Number: EVT-15320582
CAS Number: 6118-36-1
Molecular Formula: C8H15NO5
Molecular Weight: 205.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

N-Acetylmycosamine is a derivative of the amino sugar mycosamine, which plays a significant role in various biological processes, particularly in the structure of certain polysaccharides and glycoproteins. It is classified as an acylaminosugar and is primarily involved in the synthesis of glycosylated compounds that are crucial for cellular functions. This compound is also known for its presence in the cell walls of some bacteria and fungi, where it contributes to structural integrity.

Source

N-Acetylmycosamine can be derived from mycosamine, which is naturally found in various microorganisms, including bacteria and fungi. The compound is synthesized through enzymatic processes that modify mycosamine or its precursors. Its relevance extends to fields such as microbiology and biochemistry, where it is studied for its roles in cellular interactions and structural biology.

Classification

N-Acetylmycosamine belongs to the class of organic compounds known as acylaminosugars. These compounds consist of a sugar moiety linked to an acyl group through an amine bond. Its structure can be related to other similar compounds such as N-acetyl-D-glucosamine, which shares similar functionalities and biological importance.

Synthesis Analysis

Methods

The synthesis of N-Acetylmycosamine typically involves the acetylation of mycosamine using acetylating agents such as acetic anhydride or acetyl chloride. This process can be catalyzed by various reagents, including acid catalysts.

Technical Details

  1. Starting Material: Mycosamine (C6H13NO5).
  2. Reagents: Acetic anhydride or acetyl chloride.
  3. Catalysts: Acid catalysts (e.g., sulfuric acid).
  4. Reaction Conditions: The reaction is usually conducted under controlled temperature conditions to optimize yield and purity.

For instance, one method involves dissolving mycosamine in a suitable solvent (like pyridine) and adding acetic anhydride. The mixture is then heated under reflux for several hours, followed by purification steps such as crystallization or chromatography to isolate N-Acetylmycosamine.

Molecular Structure Analysis

Structure

The molecular formula for N-Acetylmycosamine is C8H15NO6, with a molecular weight of approximately 221.21 g/mol. Its IUPAC name is N-[(3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide.

Data

  • Chemical Structure: The compound features a hexose sugar backbone with an acetyl group attached to the nitrogen atom.
  • InChI Key: MBLBDJOUHNCFQT-UHFFFAOYSA-N.
  • CAS Registry Number: 7512-17-6.
Chemical Reactions Analysis

Reactions

N-Acetylmycosamine participates in several chemical reactions typical for amino sugars:

  1. Glycosylation Reactions: It can act as a glycosyl donor in various glycosylation reactions, forming glycosidic bonds with other sugars or aglycones.
  2. Deacetylation: Under alkaline conditions or enzymatic action, N-acetylmycosamine can be converted back to mycosamine.
  3. Formation of Oligosaccharides: It can contribute to the formation of oligosaccharides when reacted with other sugar derivatives.

Technical Details

The reactivity of N-Acetylmycosamine allows it to be integrated into larger polysaccharide structures, influencing their properties and biological functions.

Mechanism of Action

N-Acetylmycosamine exerts its biological effects primarily through its incorporation into glycoproteins and glycolipids. These molecules play critical roles in cell recognition processes and signaling pathways.

Process

  1. Incorporation into Glycans: Once synthesized, N-Acetylmycosamine can be incorporated into glycan chains during glycosylation reactions catalyzed by specific enzymes.
  2. Biological Function: The presence of this compound in cell walls contributes to structural integrity and influences interactions with host cells or other microorganisms.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a white crystalline solid.
  • Solubility: Soluble in water and common organic solvents like methanol and ethanol.

Chemical Properties

  • Melting Point: Approximately 130°C.
  • Boiling Point: Not readily available due to decomposition before boiling.
  • pKa Value: Indicates weak basicity; primarily neutral under physiological conditions.

Relevant Data

The compound's stability and solubility make it suitable for various biochemical applications, particularly in studies involving polysaccharide synthesis.

Applications

N-Acetylmycosamine has several scientific applications:

  1. Biochemical Research: Used in studies investigating glycoprotein synthesis and function.
  2. Pharmaceutical Development: Explored for potential therapeutic applications due to its role in cellular signaling.
  3. Microbial Studies: Investigated for its role in microbial cell wall composition and integrity.
Biosynthesis & Metabolic Engineering of GlcNAc

Enzymatic Pathways in Prokaryotic vs. Eukaryotic Systems

The biosynthesis of N-acetylglucosamine (GlcNAc) diverges fundamentally between prokaryotes and eukaryotes, though both share the precursor fructose-6-phosphate (Fru-6-P). In bacteria, the pathway involves three core enzymes: GlmS (glucosamine-6-phosphate synthase) aminates Fru-6-P using glutamine, GlmM (phosphoglucosamine mutase) isomerizes glucosamine-6-phosphate to glucosamine-1-phosphate, and the bifunctional GlmU acetylates and uridylates this intermediate to yield UDP-GlcNAc [2] [9]. Eukaryotes utilize analogous enzymes but compartmentalize steps: GFAT (glutamine:fructose-6-phosphate amidotransferase) initiates synthesis in the cytosol, while acetylation is mediated by GNA1 (glucosamine-6-phosphate N-acetyltransferase) [6].

Notably, giant viruses like Mimivirus encode autonomous UDP-GlcNAc pathways, blending eukaryotic and prokaryotic features. For instance, Mimivirus’s glucosamine-6-phosphate N-acetyltransferase (L316) shares higher sequence similarity with bacterial enzymes but utilizes a eukaryotic-like acetylation mechanism [2]. This evolutionary mosaic highlights the pathway’s adaptability.

Table 1: Enzymatic Components of GlcNAc Biosynthesis Across Organisms

Organism TypeKey EnzymesFunctionUnique Features
BacteriaGlmS, GlmM, GlmUConvert Fru-6-P to UDP-GlcNAcBifunctional GlmU simplifies catalysis
EukaryotesGFAT, GNPNAT1, UAP1Cytosolic GFAT; nuclear/cytosolic acetylation/uridylationCompartmentalization regulates flux
MimivirusL619, L316, R689De novo UDP-GlcNAc synthesisHybrid bacterial/eukaryotic mechanisms

Genetic Modification Strategies for Enhanced Yield

Metabolic engineering has revolutionized GlcNAc titers by rewiring central metabolism. Key strategies include:

  • Enzyme Optimization: Directed evolution of E. coli’s GlmS generated mutants (e.g., GlmSD451W) resistant to feedback inhibition by GlcNAc-6-P, increasing glucosamine flux 15-fold [5].
  • Degradation Pathway Knockouts: Deletion of nagA (GlcNAc-6-P deacetylase) and nagB (glucosamine-6-P deaminase) in Bacillus subtilis and E. coli prevented product catabolism, elevating extracellular GlcNAc accumulation [1] [5].
  • Promoter Engineering: Strong, inducible promoters (e.g., Ptac) driving glmS and gna1 expression in E. coli boosted yields to 110 g/L in fed-batch reactors [5] [4].

Table 2: Genetic Modifications for Improved GlcNAc Production

StrategyHost OrganismKey ModificationsOutcome
Feedback-resistant EnzymesE. coliMutated GlmS expression17 g/L glucosamine
Catabolic Gene DeletionB. subtilisΔnagAB240 mg/L GlcNAc in shake flasks
Pathway OverexpressionCorynebacterium glutamicumpEKEx3-glmS-glmM-glmU14 mM intracellular UDP-GlcNAc

CRISPRi-Based Regulation of Competitive Metabolic Flux

CRISPR interference (CRISPRi) enables precise, multi-gate control of metabolic fluxes without disruptive knockouts. In E. coli, dCas9-mediated repression of pfkA (phosphofructokinase) redirected Fru-6-P from glycolysis toward GlcNAc synthesis, increasing titers by 45% [3]. Similarly, B. subtilis engineered with CRISPRi modules targeting pyk (pyruvate kinase) and ldh (lactate dehydrogenase) minimized byproduct formation, enhancing GlcNAc yield by 2.34-fold [1] [3].

This approach proves superior to traditional knockouts for essential genes. For instance, titrating pfkA expression via CRISPRi allowed sustained growth while avoiding acetate overflow—a common issue in full-knockout strains [3].

Table 3: CRISPRi Targets for Metabolic Flux Optimization

Target GeneHostRepression EffectGlcNAc Titer Change
pfkAE. coliReduced glycolytic flux; enhanced Fru-6-P pool+45%
pyk, ldhB. subtilisDecreased pyruvate partitioning to lactate+134%
phaCABCupriavidus necatorRedirected carbon from PHB to GlcNAc+62% (autotrophic)

Co-Utilization of Alternative Carbon Sources in Bioproduction

Mixed-substrate feeding balances growth and production phases by segregating carbon roles. Glycerol supports biomass formation and acetyl-CoA generation, while glucose preferentially flows into GlcNAc backbone synthesis. In E. coli, deleting pfkA and overexpressing glycerol kinase (glpKD239G) enforced this division, yielding 179.7 g/L GlcNAc at a 1:8 glycerol:glucose ratio [4] [8].

Acetate serves as a low-cost auxiliary carbon source. Engineered E. coli co-utilizing acetate and glucose achieved 41.5 g/L GlcNAc, reducing glycerol dependency by 40% [8]. Autotrophic hosts like C. necator H16 were modified to convert CO2 to GlcNAc by expressing gna1 (GlcNAc-6-P N-acetyltransferase) and blocking polyhydroxybutyrate (PHB) synthesis, yielding 75.3 mg/L directly from CO2 [10].

Futile Cycle Resolution in Microbial Overexpression Systems

Futile cycles—where synthesis and degradation pathways coexist—severely limit GlcNAc yields. Resolution strategies include:

  • Degradation Pathway Inactivation: Knocking out nagA and nagB in C. necator eliminated GlcNAc-6-P → Fru-6-P recycling, increasing extracellular GlcNAc 3.8-fold [10].
  • Transport Protein Deletion: Disrupting nagC (GlcNAc porin) and nagE (PTS transporter) in B. subtilis prevented product reuptake, raising titers from 0.24 g/L to 5.2 g/L [5] [10].
  • Orthogonal Control Systems: Genetic code expansion (GCE) in E. coli Δ321AM inserted amber stop codons into pfkA, making its translation dependent on non-canonical amino acids (ncAAs). This titrated glycolytic flux, reducing acetate formation and boosting GlcNAc yield 4.54-fold [1].

Table 4: Resolved Futile Cycles in GlcNAc-Overproducing Strains

Futile Cycle ComponentInterventionHostImpact
GlcNAc-6-P → Fru-6-PΔnagA, ΔnagBC. necator H163.8-fold ↑ extracellular GlcNAc
GlcNAc transportΔnagC, ΔnagEB. subtilisTiter ↑ from 0.24 g/L to 5.2 g/L
Glycolysis overflowncAA-dependent pfkA expressionE. coli Δ321AM4.54-fold ↑ titer; acetate reduced by 78%

Properties

CAS Number

6118-36-1

Product Name

N-Acetylmycosamine

IUPAC Name

N-[(2S,3S,4S,5R)-2,4,5-trihydroxy-1-oxohexan-3-yl]acetamide

Molecular Formula

C8H15NO5

Molecular Weight

205.21 g/mol

InChI

InChI=1S/C8H15NO5/c1-4(11)8(14)7(6(13)3-10)9-5(2)12/h3-4,6-8,11,13-14H,1-2H3,(H,9,12)/t4-,6-,7-,8-/m1/s1

InChI Key

NGULQTOJUIQGLA-XVFCMESISA-N

Canonical SMILES

CC(C(C(C(C=O)O)NC(=O)C)O)O

Isomeric SMILES

C[C@H]([C@H]([C@@H]([C@@H](C=O)O)NC(=O)C)O)O

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